2-(difluoromethyl)-N-methylaniline
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Overview
Description
2-(Difluoromethyl)-N-methylaniline is an organic compound that belongs to the class of anilines, which are aromatic amines This compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to the second carbon of the benzene ring and a methyl group (-CH3) attached to the nitrogen atom of the aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethyl)-N-methylaniline typically involves the introduction of the difluoromethyl group into an aniline derivative. One common method is the nucleophilic substitution reaction, where an aniline precursor reacts with a difluoromethylating agent under specific conditions. For example, the reaction of aniline with difluoromethyl bromide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The use of continuous flow reactors can also improve the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-(Difluoromethyl)-N-methylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-N-methylaniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. For example, the compound may inhibit the activity of enzymes involved in metabolic pathways by binding to their active sites . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(Difluoromethyl)-N-methylaniline can be compared with other similar compounds, such as:
2-(Trifluoromethyl)-N-methylaniline: This compound has an additional fluorine atom, which can further enhance its chemical stability and reactivity.
2-(Chloromethyl)-N-methylaniline: The presence of a chlorine atom instead of fluorine can result in different chemical and physical properties.
2-(Bromomethyl)-N-methylaniline:
The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts distinct properties such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H9F2N |
---|---|
Molecular Weight |
157.16 g/mol |
IUPAC Name |
2-(difluoromethyl)-N-methylaniline |
InChI |
InChI=1S/C8H9F2N/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,8,11H,1H3 |
InChI Key |
BMECWZMAVFBSBB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1C(F)F |
Origin of Product |
United States |
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